
4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C11H11F3O3S. This compound is characterized by the presence of an acetyl group, two methyl groups, and a trifluoromethanesulfonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate typically involves the reaction of 4-acetyl-2,3-dimethylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Acylation Reactions: The acetyl group can undergo acylation reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The acetyl group can participate in acylation reactions, forming new bonds with nucleophiles. These properties make the compound versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate include:
- 4-Methylphenyl trifluoromethanesulfonate
- 2,4,6-Trimethylphenyl trifluoromethanesulfonate
- 4-Methylphenyl iodonium trifluoromethanesulfonate
These compounds share the trifluoromethanesulfonate group but differ in the substituents on the phenyl ring. The unique combination of the acetyl and methyl groups in this compound provides distinct reactivity and applications compared to its analogs .
Eigenschaften
Molekularformel |
C11H11F3O4S |
|---|---|
Molekulargewicht |
296.26 g/mol |
IUPAC-Name |
(4-acetyl-2,3-dimethylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O4S/c1-6-7(2)10(5-4-9(6)8(3)15)18-19(16,17)11(12,13)14/h4-5H,1-3H3 |
InChI-Schlüssel |
DEMWBCPLJYJQRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)OS(=O)(=O)C(F)(F)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



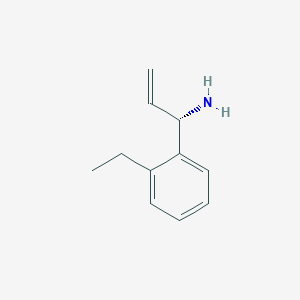
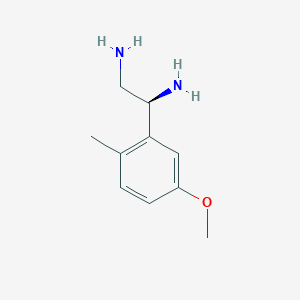
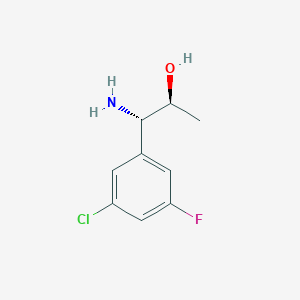
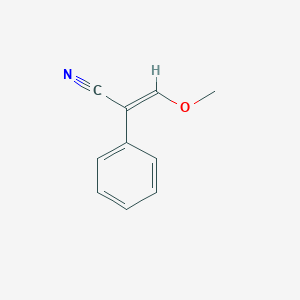



![Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid](/img/structure/B13047515.png)
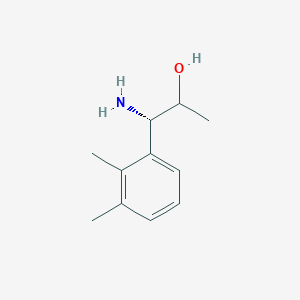
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13047520.png)
![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047526.png)
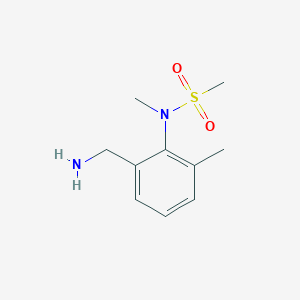
![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine hcl](/img/structure/B13047537.png)
